molecular formula C15H16ClNO B1306160 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone CAS No. 300557-74-8

2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone

Cat. No. B1306160
M. Wt: 261.74 g/mol
InChI Key: BAEXXXPZKCRCQD-UHFFFAOYSA-N
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Description

The compound "2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a related compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method showcases the potential for efficient synthesis routes for such compounds, which could be applicable to the synthesis of "2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone".

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which typically show high correlation with experimental data . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, the photoadducts of pyrones with chloroethylenes can lead to cycloadducts, which upon dehydrochlorination, yield ethenyl and ethynyl pyrones . Similarly, the compound of interest might participate in reactions pertinent to its chloro and ketone functional groups, potentially leading to further functionalization or ring modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For instance, the electrochemical study of a related compound demonstrated good inhibition efficiency on steel surfaces, indicating its potential as a corrosion inhibitor . The compound "2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone" would likely exhibit unique properties due to its specific functional groups, which could be explored through similar electrochemical studies.

properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-4-6-13(7-5-10)17-11(2)8-14(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEXXXPZKCRCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383379
Record name 2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone

CAS RN

300557-74-8
Record name 2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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